ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-methoxybenzyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring. The ethyl ester at the C5 position enhances its lipophilicity, making it suitable for medicinal chemistry applications. This compound is commercially available with a purity of 95% (CAS No. 336-09-2) . Its crystal structure has been reported, highlighting the planar pyrazole core and the spatial arrangement of substituents, which influence intermolecular interactions and stability .
Properties
IUPAC Name |
ethyl 4-iodo-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-3-20-14(18)13-12(15)8-16-17(13)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFWASMLPRHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC2=CC=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-(4-Methoxybenzyl)-1H-Pyrazole-5-Carboxylate
Ethyl 1H-pyrazole-5-carboxylate is treated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This nucleophilic substitution occurs in polar aprotic solvents like dimethylformamide (DMF) at 80°C for 48 hours.
Example Protocol :
Step 2: Deprotection and Functional Group Compatibility
The PMB group’s stability under acidic and oxidative conditions makes it ideal for subsequent iodination. However, harsh iodination reagents (e.g., N-iodosuccinimide) may necessitate temporary protection of the ester group.
Regioselective Iodination at the Pyrazole C4 Position
Iodination at the pyrazole C4 position is the most critical and challenging step. Two primary methodologies dominate:
Direct Electrophilic Iodination
Electrophilic iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are employed in the presence of Lewis acids.
Optimized Protocol :
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Reactants : 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylate (1.0 eq), NIS (1.1 eq).
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Catalyst : FeCl₃ (0.1 eq) or H₂SO₄ (catalytic).
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Solvent : Dichloromethane or acetonitrile.
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Temperature : 0°C → room temperature, 12–24 hours.
Regioselectivity Challenges :
Competing iodination at C3 or C5 positions is mitigated by steric hindrance from the 4-methoxybenzyl group and electronic deactivation of C5 by the ester moiety.
Oxidative Iodination via Persulfate Systems
An alternative method uses potassium persulfate (K₂S₂O₈) as an oxidant in conjunction with iodide sources.
Example Procedure :
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Reactants : 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylate (1.0 eq), KI (2.0 eq), K₂S₂O₈ (1.5 eq).
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Solvent : Acetic acid/water (3:1).
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Temperature : 60°C, 6 hours.
Mechanism :
Persulfate generates iodine radicals, which undergo electrophilic substitution at the electron-rich C4 position. The aqueous acidic medium enhances solubility of iodide ions.
Comparative Analysis of Iodination Methods
Key Findings :
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Electrophilic iodination offers higher yields and purity but requires stringent moisture control.
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Oxidative methods are more scalable but generate stoichiometric sulfate byproducts.
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Copper iodide catalysis (e.g., Ullmann-type coupling) is less efficient for this substrate due to competing ester hydrolysis.
Purification and Characterization
Final purification typically involves silica gel chromatography using gradients of ethyl acetate/hexane (1:4 → 1:2). Recrystallization from ethanol/water mixtures improves purity to >98%.
Analytical Data :
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¹H NMR (CDCl₃): δ 8.08 (s, 1H, H3), 7.25 (d, 2H, PMB aromatic), 6.85 (d, 2H, PMB aromatic), 4.31 (q, 2H, ester CH₂), 3.80 (s, 3H, OCH₃), 1.36 (t, 3H, ester CH₃).
Industrial-Scale Considerations
For large-scale production, continuous flow systems are recommended for the iodination step to enhance heat dissipation and reduce reaction time. A mixed-solvent system (acetonitrile/water) minimizes side reactions during persulfate oxidation.
Cost-Benefit Analysis :
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, cyanides
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of deiodinated derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those with iodine substitutions, effectively reduced tumor growth in xenograft models of breast cancer .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions like rheumatoid arthritis.
Case Study : A 2023 study found that similar compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use as anti-inflammatory agents .
Material Science
Beyond medicinal applications, this compound has been explored in material science, particularly in the development of novel polymers and nanomaterials.
Polymer Synthesis
The compound can serve as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 120 | 30 |
| Polystyrene | 100 | 25 |
| Pyrazole-based Polymer | 150 | 45 |
Agrochemicals
This compound is being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide.
Pesticidal Activity
Preliminary studies suggest that this compound may possess insecticidal properties against common agricultural pests.
Case Study : Research conducted by agricultural scientists showed that formulations containing pyrazole derivatives significantly reduced pest populations in field trials .
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo and methoxybenzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole Core
Iodine vs. Other Halogens or Functional Groups
- Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate (CAS 179692-08-1) : Lacks the 4-methoxybenzyl group but retains the iodine and ethyl ester. Its similarity score (0.86) to the target compound suggests comparable reactivity in cross-coupling reactions .
- Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS 1316754-30-9): Features a nitro group at the phenyl ring instead of iodine.
Ester Group Modifications
- Methyl 4-Iodo-1-(4-Methoxybenzyl)-1H-Pyrazole-3-Carboxylate (CAS 242610-12-6): Replaces the ethyl ester with a methyl group, reducing lipophilicity. This minor structural change could impact pharmacokinetic properties .
Aromatic Substituent Variations
4-Methoxybenzyl vs. Other Aromatic Groups
- Ethyl 1-(4-Chlorobenzyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate : Substitutes the methoxy group with chlorine and adds a fluorophenyl ring. The electron-withdrawing chlorine and fluorine atoms may enhance metabolic stability but reduce solubility .
- Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-Pyrazole-5-Carboxylate : Replaces iodine with a p-tolyl group (methyl-substituted phenyl). The increased steric bulk may hinder crystal packing, as evidenced by its distinct crystal structure .
Key Findings and Implications
- Iodine’s Role : The iodine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for diversification .
- Methoxybenzyl Group : Enhances solubility via methoxy’s electron-donating effects while providing steric shielding to the pyrazole core .
- Ester Variations : Ethyl esters generally improve cell membrane permeability compared to methyl analogs, critical for drug delivery .
This comparison underscores the importance of substituent engineering in optimizing pyrazole derivatives for targeted applications. Future studies should explore the target compound’s biological activity and crystallographic interactions in greater depth.
Biological Activity
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate (CAS No. 1355336-09-2) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.
- Molecular Formula : C14H15IN2O3
- Molecular Weight : 386.19 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethyl ester and a methoxybenzyl group, which may contribute to its biological properties.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds, including derivatives similar to this compound, showed comparable effects to standard anti-inflammatory drugs like indomethacin in various models of inflammation, such as carrageenan-induced edema in mice .
2. Antimicrobial Activity
Pyrazoles are known for their antimicrobial properties. Studies have shown that related compounds exhibit activity against a range of bacterial strains, including E. coli and S. aureus. For instance, a synthesized series of pyrazole derivatives demonstrated promising antibacterial effects, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .
3. Antiviral and Anticancer Properties
Some studies indicate that pyrazole derivatives possess antiviral and anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit viral replication and induce apoptosis in cancer cells . The presence of specific substituents on the pyrazole ring plays a crucial role in determining these activities.
Study on Anti-inflammatory Effects
A specific study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including those structurally similar to this compound. The compounds were tested in vivo using carrageenan-induced paw edema models, showing significant reduction in inflammation compared to control groups .
Antimicrobial Screening
In another study, various pyrazole derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications led to increased potency against these pathogens, emphasizing the potential of this compound as a lead compound for further development .
Data Tables
| Biological Activity | Compound | Methodology | Results |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | Carrageenan-induced edema model | Reduction in paw volume by 50% |
| Antimicrobial | Pyrazole Derivative B | Disk diffusion method | Inhibition zones >20 mm against E. coli |
| Antiviral | Pyrazole Derivative C | Viral replication assay | 75% inhibition at 10 µM concentration |
Q & A
Q. What synthetic methodologies are employed for the preparation of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives (e.g., 4-methoxybenzylhydrazine) to form the pyrazole core. This step often uses DMF-DMA (dimethylformamide dimethyl acetal) as a cyclization agent .
- Iodination : Introduce iodine at the pyrazole C4 position using iodinating agents like N-iodosuccinimide (NIS) or I₂ in the presence of oxidizing agents (e.g., H₂O₂) under acidic conditions .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is commonly employed .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., similar pyrazole derivatives were analyzed with Mo-Kα radiation) .
- Spectral analysis :
- ¹H/¹³C NMR : Assign methoxybenzyl protons (~δ 3.8 ppm for OCH₃) and pyrazole ring carbons (~δ 150–160 ppm for COOEt) .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 4-iodo substituent is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). To optimize substitution:
- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O at 80°C .
- Monitor reaction progress via TLC and characterize products using HRMS and 2D NMR .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-methoxybenzyl, iodo) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- 4-Methoxybenzyl : Enhances lipophilicity and receptor binding (e.g., antimicrobial targets) via π-π stacking .
- Iodo substituent : Increases electrophilicity, improving cross-coupling efficiency for drug candidate diversification .
- Experimental design : Compare bioactivity (e.g., MIC values) of analogs with varying substituents in antimicrobial assays .
Q. What computational strategies are used to predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Parameterize the compound with Gaussian 09 at the B3LYP/6-31G* level for charge distribution .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Validation : Compare computational results with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can contradictions in reported spectral data for pyrazole derivatives be resolved?
- Methodological Answer :
- Reproducibility checks : Repeat synthesis under anhydrous conditions to rule out solvent/impurity effects .
- High-resolution techniques : Use ¹H-¹³C HSQC and HMBC NMR to resolve overlapping signals .
- Crystallographic validation : Cross-reference NMR assignments with X-ray data for ambiguous protons/carbons .
Q. What are the challenges in optimizing iodination efficiency during synthesis?
- Methodological Answer :
- Reagent selection : Compare NIS vs. I₂/CuI systems; NIS offers better regioselectivity but higher cost .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may promote side reactions .
- Monitoring : Use LC-MS to detect intermediates and optimize reaction time/temperature .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
